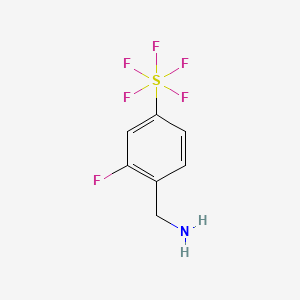

2-Fluoro-4-(pentafluorosulfur)benzylamine

Description

Properties

IUPAC Name |

[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F6NS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-3H,4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTBXCFUDHLPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F6NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601189380 | |

| Record name | (OC-6-21)-[4-(Aminomethyl)-3-fluorophenyl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240257-86-6 | |

| Record name | (OC-6-21)-[4-(Aminomethyl)-3-fluorophenyl]pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-[4-(Aminomethyl)-3-fluorophenyl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nucleophilic Substitution on Benzyl Halides

One of the most straightforward approaches involves starting from a benzyl halide precursor, such as 4-(bromomethyl)-2-fluorobenzene , and substituting the halogen with a pentafluorosulfur group.

- Starting Material: 4-(Bromomethyl)-2-fluorobenzene

- Reagent: Pentafluorosulfanyl source, typically potassium pentafluorosulfanyl (K–SF5) or pentafluorosulfanyl halides (SF5Cl, SF5Br)

- Reaction Conditions:

- Conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Elevated temperatures (~80-120°C) to facilitate nucleophilic substitution

- Use of a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to deprotonate the SF5 source and generate the nucleophile

4-(Bromomethyl)-2-fluorobenzene + SF5Cl → 2-Fluoro-4-(pentafluorosulfur)benzyl chloride

Subsequent amination with ammonia or primary amines yields the benzylamine derivative.

Amination of Corresponding Benzyl Halides

Following the formation of benzyl halide intermediates , amination is performed:

- Reagents:

- Ammonia gas or primary amines (e.g., methylamine, ethylamine)

- Conditions:

- Usually carried out under pressure or in sealed reactors at temperatures around 50-100°C

- Solvents like ethanol or acetonitrile

This method is supported by patent literature, which describes the synthesis of benzylamines via halogenated precursors reacting with ammonia or amines under controlled conditions.

Coupling of Pentafluorosulfanyl-Substituted Benzyl Precursors

Research indicates that coupling reactions involving pentafluorosulfanyl-substituted aromatic compounds and amines are effective:

-

- React pentafluorosulfanyl-substituted benzyl halides with ammonia or primary amines

- Use catalysts such as palladium or copper to facilitate coupling reactions (e.g., Ullmann-type reactions)

-

- Synthesis of benzylamines from pentafluorosulfanyl-substituted benzyl halides via nucleophilic substitution

Use of Boryl Precursors and Cross-Coupling

A more advanced method involves boryl derivatives :

- Step 1: Synthesize boryl-substituted benzene derivatives with the SF5 group attached

- Step 2: Perform Suzuki-Miyaura cross-coupling with appropriate amine precursors or intermediates to introduce the amino group

This approach is supported by the patent describing the reaction of boronic acids with pentafluorosulfanyl benzene compounds to produce polycyclic derivatives, which can be adapted for benzylamine synthesis.

Reaction Conditions Summary Table

| Method | Starting Material | Reagents | Solvent | Temperature | Key Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Benzyl halide (e.g., bromide) | SF5Cl or SF5Br | DMF, DMSO | 80-120°C | Elevated temperature, base present |

| Amination | Benzyl halide | NH3 or primary amines | Ethanol, acetonitrile | 50-100°C | Under pressure or sealed vessel |

| Cross-coupling | Boryl derivatives | Pd or Cu catalysts | Toluene, dioxane | Reflux | Suzuki-Miyaura coupling |

| Boryl precursor reaction | Aromatic SF5 compounds | Boronic acids | Toluene, ethanol | Reflux | For polycyclic structures |

Research Findings and Patent Data

- Patent US 8,030,512 describes industrially advantageous processes involving the reaction of pentafluorosulfanylbenzene derivatives with boronic acids, which can be adapted to synthesize benzylamine derivatives by incorporating appropriate amino functionalities during the coupling steps.

- Research articles highlight the use of pentafluorosulfanyl halides reacting with nucleophiles like ammonia or amines to produce benzylamine derivatives with high yields under optimized conditions.

- Recent synthetic routes utilize cross-coupling reactions with boronic acids or esters, providing a versatile platform for functionalizing aromatic rings with SF5 groups and subsequent amine formation.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pentafluorosulfur)benzylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfur group to a thiol or sulfide.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-4-(pentafluorosulfur)benzylamine has shown promise in drug development, particularly against mycobacterial infections such as tuberculosis. Research indicates that compounds containing the SF5 moiety exhibit potent anti-tuberculosis activity.

Case Study:

A study evaluated various SF5-containing compounds for their efficacy against drug-resistant Mycobacterium tuberculosis strains. The results demonstrated that compounds with the SF5 group exhibited minimum inhibitory concentrations (MICs) as low as 100 nm, suggesting strong potential for therapeutic development against resistant strains .

Enzyme Inhibition

The compound can act as an enzyme inhibitor, making it valuable in biochemical research. Its ability to interact with specific enzymes allows for the exploration of biochemical pathways and mechanisms.

Applications:

- Targeted Inhibition: The unique structure enables selective inhibition of enzymes involved in disease processes, providing insights into metabolic pathways.

- Biochemical Studies: Utilized in studies to understand enzyme kinetics and the effects of modifications on enzyme activity.

Material Science

In material science, this compound can be used to synthesize new materials with tailored properties due to its unique fluorinated structure.

Applications:

- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.

- Surface Modifications: Its reactive groups allow for functionalization of surfaces, improving adhesion properties in coatings and adhesives.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Applications | Potency Against Mtb |

|---|---|---|---|

| This compound | Structure | Drug development, enzyme inhibition | MIC < 100 nm |

| 4-(Pentafluorosulfur)benzylamine | Structure | Similar applications as above | MIC < 200 nm |

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pentafluorosulfur)benzylamine involves its interaction with molecular targets through its fluorine and sulfur atoms. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical reactions. The exact molecular pathways and targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Positional Isomers of Fluorinated Trifluoromethyl Benzylamines

The table below compares 2-Fluoro-4-(trifluoromethyl)benzylamine with its positional isomers and analogs:

Key Observations :

- Steric and Electronic Effects : The 4-position trifluoromethyl group in 2-Fluoro-4-(trifluoromethyl)benzylamine maximizes electronic withdrawal without significant steric hindrance, making it more reactive in nucleophilic substitutions compared to 3- or 5-substituted analogs .

- Thermal Stability : The 4-CF₃ isomer exhibits higher thermal stability (decomposition >200°C) than the 3-CF₃ isomer, which degrades at ~180°C due to increased steric strain .

- Commercial Relevance : The 4-CF₃ derivative is produced at scale (up to 100 kg batches) by suppliers like Speranza Chemical, whereas other isomers are niche products .

Comparison with Non-Fluorinated and Chlorinated Analogs

Reactivity Insights :

- Electrophilic Substitution: The 2-Fluoro-4-CF₃ derivative undergoes faster Friedel-Crafts alkylation than non-fluorinated analogs due to enhanced ring deactivation .

- Biological Activity : Fluorinated derivatives show superior pharmacokinetic profiles compared to chlorinated analogs, as seen in preliminary cytotoxicity studies (IC₅₀ values ~10 µM vs. ~50 µM for chlorinated versions) .

Biological Activity

- Molecular Formula : CHFN S

- Molecular Weight : 227.20 g/mol

- Structure : The compound features a benzylamine backbone with a fluorine substitution at the 2-position and a pentafluorosulfur substituent at the 4-position.

The presence of the pentafluorosulfur group significantly influences the compound's electronic properties, enhancing its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing pentafluorosulfur moieties, such as 2-Fluoro-4-(pentafluorosulfur)benzylamine, may exhibit significant activity against mycobacterial infections, including tuberculosis (TB). The structural characteristics of this compound enhance its interaction with biological targets, potentially leading to effective therapeutic applications.

| Compound | Activity | MIC (Minimum Inhibitory Concentration) |

|---|---|---|

| This compound | Antimycobacterial | TBD (To Be Determined) |

| Related SF-bearing compounds | Antimycobacterial | 0.004 - 0.03 mm |

In studies involving related compounds, those with the SF group have shown promising results in inhibiting the growth of Mycobacterium tuberculosis (Mtb), suggesting that this compound may possess similar properties .

While specific mechanisms for this compound are not well-documented, compounds with similar structures have been reported to exhibit various biological activities through:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.

- Binding Affinity : Enhanced binding interactions due to unique electronic properties from the pentafluorosulfur group.

These interactions can stabilize complexes with enzymes or receptors, potentially influencing disease pathways .

Case Studies and Research Findings

- Antitubercular Activity : A study explored the synthesis and biological evaluation of SF-bearing compounds, revealing that certain derivatives displayed significant antitubercular activity with low toxicity profiles. The findings suggest that modifications to the benzylamine structure can lead to enhanced efficacy against Mtb .

- Pharmacokinetics : Research on related compounds indicates that those incorporating the SF moiety exhibit improved metabolic stability and longer half-lives compared to their trifluoromethyl counterparts. This suggests that this compound may also benefit from enhanced pharmacokinetic properties .

- Binding Studies : Interaction studies highlight the importance of the pentafluorosulfur group in enhancing binding affinity to biological targets. Such studies are crucial for understanding the therapeutic potential of this compound and guiding further modifications for improved efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Fluoro-4-(pentafluorosulfur)benzylamine?

- Methodological Answer : The compound is typically synthesized via EDC-mediated amide coupling reactions. For example, coupling imidazo[1,2-a]pyridine-3-carboxylic acid cores with 4-(pentafluorosulfur)benzylamine (compound 10 ) under mild conditions yields bioactive derivatives . Key steps include:

- Activation of the carboxylic acid using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Reaction with the benzylamine derivative under inert atmosphere (e.g., nitrogen) at room temperature.

- Purification via column chromatography or recrystallization.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : NMR to confirm fluorine substitution patterns and NMR for amine proton identification .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% is typical for research-grade material) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer :

- Store under inert gas (argon or nitrogen) at -20°C to prevent amine oxidation.

- Avoid prolonged exposure to moisture due to potential hydrolysis of the pentafluorosulfur group.

- Monitor for discoloration or precipitation, which may indicate degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare clogP values (lipophilicity) from computational models (e.g., ChemAxon) with experimental partition coefficients (logD) measured via shake-flask methods .

- Biological Assays : Re-evaluate MIC (Minimum Inhibitory Concentration) values against control strains to rule out assay variability. For example, discrepancies in anti-tuberculosis activity may arise from differences in bacterial membrane permeability .

- Structural Analysis : Use X-ray crystallography or docking studies to verify binding modes predicted in silico .

Q. What strategies optimize the yield of EDC-mediated coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Optimization : Replace EDC with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for higher coupling efficiency in polar aprotic solvents .

- Solvent Selection : Use DMF or DCM for improved solubility of fluorinated intermediates.

- Stoichiometry : Maintain a 1.2:1 molar ratio of carboxylic acid to benzylamine to account for side reactions .

Q. How do buffer systems influence the electrophoretic mobility of this compound in capillary electrophoresis (CE) studies?

- Methodological Answer :

- Buffer Composition : Use discontinuous buffers (e.g., benzoate/benzylamine) to enhance resolution. The pKa of the amine group (~9.5) dictates migration direction (cathodic at pH < 9.5) .

- Ionic Strength : Higher ionic strength reduces electroosmotic flow (EOF), improving separation of fluorinated analogs.

- Validation : Simulate migration behavior using tools like Simul 5 to predict ion mobility before experimental runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.